molecular formula C14H13N3O5 B5467629 6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No. B5467629
M. Wt: 303.27 g/mol
InChI Key: LTLQRQHFHZSCEN-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as CAY10566, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is a member of the pyrimidine class of compounds, which have been found to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. CAY10566 has been shown to have potent anticancer activity, making it a promising candidate for the development of new cancer treatments.

Mechanism of Action

The mechanism of action of 6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is required for the production of DNA and RNA. By inhibiting DHODH, this compound disrupts the production of nucleic acids, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. In addition, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione for lab experiments is its potency. It has been shown to have potent anticancer and antiviral activity at relatively low concentrations, making it a valuable tool for researchers studying these diseases. However, one limitation of this compound is its solubility. It is poorly soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of new cancer treatments based on this compound. Researchers are exploring the use of this compound in combination with other anticancer drugs to improve its efficacy. In addition, there is interest in exploring the use of this compound in the treatment of viral infections, particularly HIV and hepatitis C. Finally, researchers are investigating the potential of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis.

Synthesis Methods

The synthesis of 6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is a complex process that involves several steps. The starting material for the synthesis is 3-methoxy-4-methylbenzaldehyde, which is reacted with malononitrile in the presence of a base to form a pyridine intermediate. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the desired product, this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

6-[2-(3-methoxy-4-methylphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential use as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This selective cytotoxicity makes it an attractive candidate for the development of new cancer treatments. In addition to its anticancer activity, this compound has also been found to have antiviral activity against several viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

6-[(Z)-2-(3-methoxy-4-methylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-8-3-4-9(7-11(8)22-2)5-6-10-12(17(20)21)13(18)16-14(19)15-10/h3-7H,1-2H3,(H2,15,16,18,19)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLQRQHFHZSCEN-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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